ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is a complex organic compound characterized by multiple functional groups, including indole, piperidine, and ester moieties. This unique combination of structures confers distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate typically involves a multi-step process:
Indole Derivative Formation: : The initial step involves the preparation of the indole derivative through Fischer indole synthesis.
Oxidation Reactions: : Subsequent oxidation steps introduce the necessary oxo groups.
Morpholine Incorporation: : Morpholine is introduced through a nucleophilic substitution reaction.
Esterification: : The final step involves esterification, where ethyl groups are added under acidic or basic conditions.
Industrial Production Methods
On an industrial scale, the production is scaled up through optimized reaction conditions, ensuring high yield and purity:
Continuous Flow Synthesis: : Utilizes continuous reactors to maintain reaction conditions.
Catalysis: : Employs specific catalysts to enhance reaction rates and selectivity.
Purification: : High-performance liquid chromatography (HPLC) and recrystallization are used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Reacts with oxidizing agents to form oxo-derivatives.
Reduction: : Can be reduced to corresponding alcohols or amines.
Substitution: : Undergoes nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: : Produces ketones or carboxylic acids.
Reduction: : Yields alcohols or amines.
Substitution: : Forms various alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in catalytic cycles, influencing reaction pathways.
Analytical Chemistry: : Used as a standard in chromatographic techniques.
Biology
Biochemical Research: : Investigates enzyme interactions and inhibition mechanisms.
Pharmacology: : Explores potential therapeutic effects and drug development.
Medicine
Drug Design: : Functions as a lead compound in the development of new pharmaceuticals.
Diagnostic Tools: : Utilized in diagnostic assays for various diseases.
Industry
Material Science: : Contributes to the development of novel materials with specific properties.
Chemical Manufacturing: : Serves as an intermediate in the synthesis of complex chemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors, altering their activity. This modulation can occur through:
Competitive Inhibition: : Competes with natural substrates for enzyme active sites.
Allosteric Modulation: : Binds to sites other than the active site, inducing conformational changes.
Comparison with Similar Compounds
Ethyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate can be compared with other similar compounds:
Indole Derivatives: : Shares properties with indole-3-acetic acid and tryptophan.
Piperidine Derivatives: : Similar to piperine and piperidine-4-carboxylic acid.
Ester Derivatives: : Resembles ethyl acetate and ethyl butyrate.
Uniqueness
This compound's uniqueness lies in the combination of indole, piperidine, and ester groups, which provides a diverse range of reactivity and applications not commonly seen in other compounds.
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Properties
IUPAC Name |
ethyl 1-[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6/c1-2-33-24(31)17-7-9-26(10-8-17)23(30)22(29)19-15-27(20-6-4-3-5-18(19)20)16-21(28)25-11-13-32-14-12-25/h3-6,15,17H,2,7-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAWEKSWJIVKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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